molecular formula C17H14FNO4S2 B11270765 Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate

Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate

Katalognummer: B11270765
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: FWHQLNVGAUHKCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a fluorine atom, a phenylsulfamoyl group, and an ethyl ester group, making it a molecule of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, introduction of the fluorine atom, and attachment of the phenylsulfamoyl and ethyl ester groups. Common synthetic routes may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.

    Attachment of the Phenylsulfamoyl Group: This step may involve sulfonation reactions followed by coupling with a phenyl group.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or phenylsulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.

    Industry: It may be used in the development of materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and phenylsulfamoyl group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate: Characterized by the presence of a fluorine atom and phenylsulfamoyl group.

    Ethyl 4-chloro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-fluoro-3-(methylsulfamoyl)-1-benzothiophene-2-carboxylate: Similar structure but with a methylsulfamoyl group instead of phenylsulfamoyl.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C17H14FNO4S2

Molekulargewicht

379.4 g/mol

IUPAC-Name

ethyl 4-fluoro-3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(14-12(18)9-6-10-13(14)24-15)25(21,22)19-11-7-4-3-5-8-11/h3-10,19H,2H2,1H3

InChI-Schlüssel

FWHQLNVGAUHKCL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.